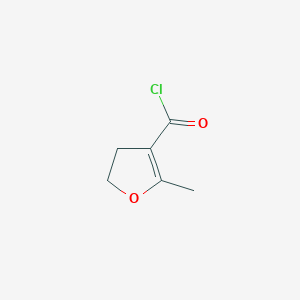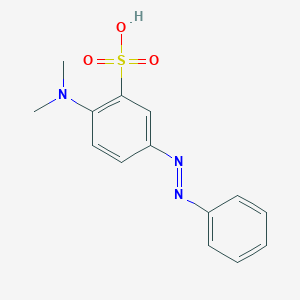
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid, also known as DAB, is a chemical compound that has been extensively studied for its scientific research applications. It is a diazo compound that is commonly used as a coupling agent in the synthesis of azo dyes. In recent years, DAB has gained attention as a potential tool for bioimaging and as a therapeutic agent for cancer treatment.
Mecanismo De Acción
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid acts as a reducing agent in the presence of HRP, leading to the formation of a brown precipitate. The reaction involves the oxidation of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid to a radical cation, which then reacts with H2O2 to form a highly reactive intermediate that oxidizes the chromogen, resulting in the formation of a colored product.
Efectos Bioquímicos Y Fisiológicos
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid has been shown to exhibit cytotoxic effects on cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid in lab experiments is its high sensitivity and specificity for protein and nucleic acid labeling. It is also relatively easy to use and cost-effective. However, one limitation of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid is its potential toxicity, as it can cause skin and eye irritation and is a potential carcinogen.
Direcciones Futuras
There are several potential future directions for the use of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid in scientific research. One area of interest is the development of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid-based therapeutics for cancer treatment. Another potential direction is the use of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid in the development of biosensors for the detection of specific biomolecules. Additionally, the use of 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid in combination with other imaging techniques, such as fluorescence microscopy, could lead to improved imaging capabilities and more precise labeling of biomolecules.
Métodos De Síntesis
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid can be synthesized through the diazotization of 2-amino-5-phenylsulfonic acid followed by coupling with dimethylamine. The resulting compound is a yellow-orange powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid has been widely used in scientific research for its ability to selectively label proteins and nucleic acids. It is commonly used as a chromogenic substrate for horseradish peroxidase (HRP) in enzyme-linked immunosorbent assays (ELISA) and Western blotting. 2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid has also been used as a fluorescent probe for bioimaging, as it can be conjugated to fluorescent dyes to selectively label specific biomolecules.
Propiedades
Número CAS |
125165-71-1 |
|---|---|
Nombre del producto |
2-(Dimethylamino)-5-phenyldiazenylbenzenesulfonic acid |
Fórmula molecular |
C14H15N3O3S |
Peso molecular |
305.35 g/mol |
Nombre IUPAC |
2-(dimethylamino)-5-phenyldiazenylbenzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)13-9-8-12(10-14(13)21(18,19)20)16-15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19,20) |
Clave InChI |
URBGCCIOBPPOLK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)S(=O)(=O)O |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)S(=O)(=O)O |
Sinónimos |
2-dimethylamino-5-phenyldiazenyl-benzenesulfonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



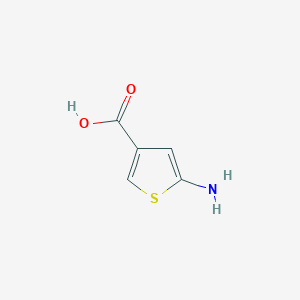

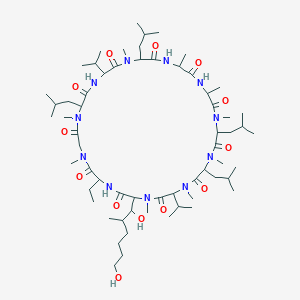
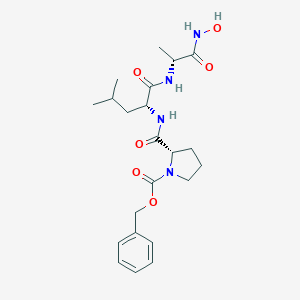
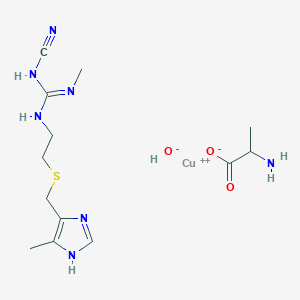
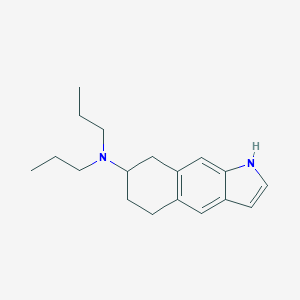
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
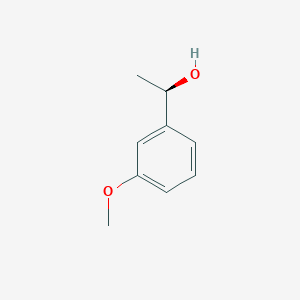
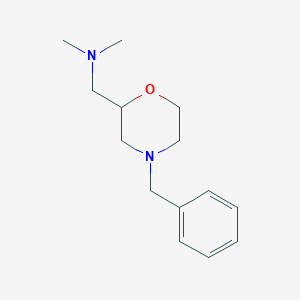
![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)
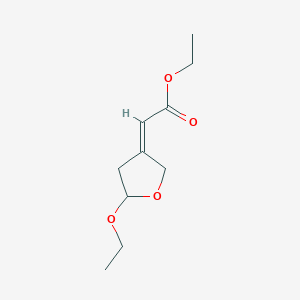

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)
